REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].S(=O)(=O)(O)O.[C:12]([CH2:14][C:15]1[C:23]2[C:18](=[CH:19][C:20]([Cl:26])=[C:21]([O:24][CH3:25])[CH:22]=2)[NH:17][CH:16]=1)#[N:13].[OH-].[Na+]>O1CCCC1>[CH3:25][O:24][C:21]1[CH:22]=[C:23]2[C:18]([NH:17][CH:16]=[C:15]2[CH2:14][CH2:12][NH2:13])=[CH:19][C:20]=1[Cl:26] |f:0.1.2.3.4.5,8.9|
|
Name
|
solution
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
27 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)CC1=CNC2=CC(=C(C=C12)OC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to proceed for another hour
|
Type
|
ADDITION
|
Details
|
The mixture then was poured into ice
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with several portions of chloroform
|
Type
|
WASH
|
Details
|
The extracts were washed with sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
a small amount of pentane was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the crystalline product collected by filtration
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C2NC=C(CCN)C2=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |